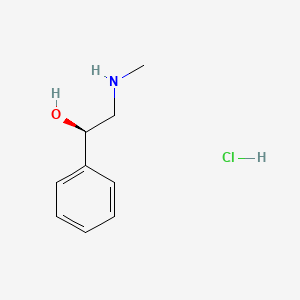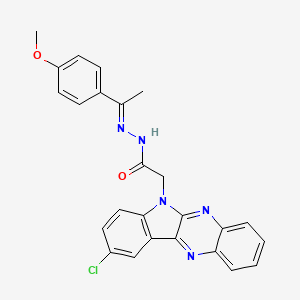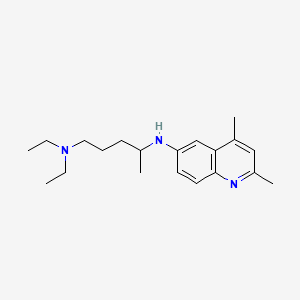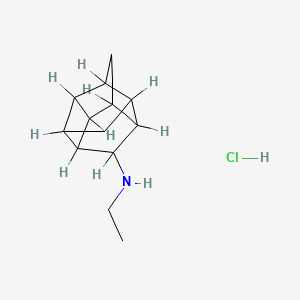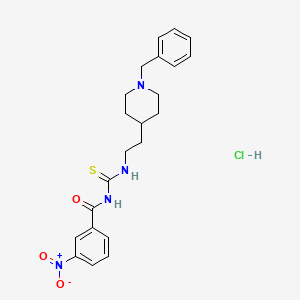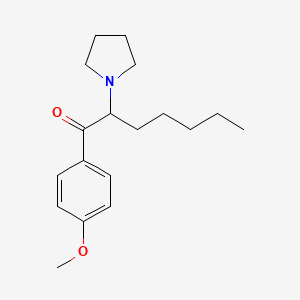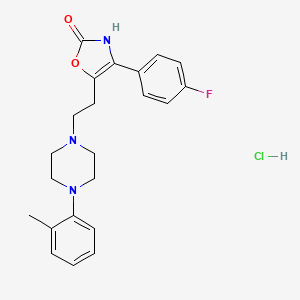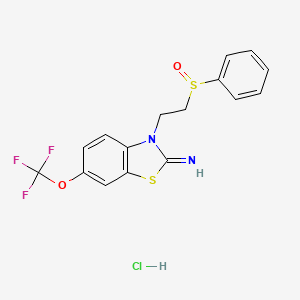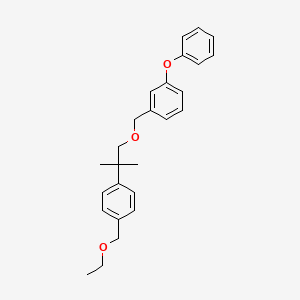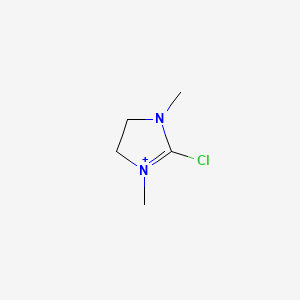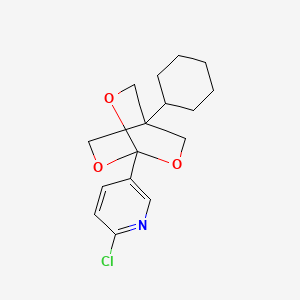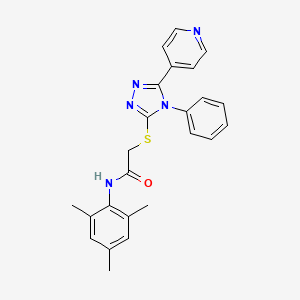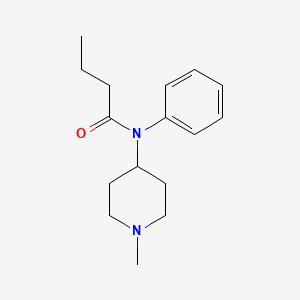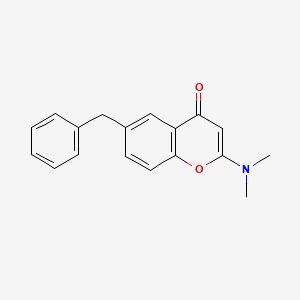
4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)-: is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with a dimethylamine and a benzyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.
Medicine: In medicinal chemistry, 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methyl-
- 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-hydroxy-
- 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methoxy-
Comparison:
- 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methyl- : This compound has a methyl group instead of a phenylmethyl group, which may affect its hydrophobic interactions and overall reactivity.
- 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-hydroxy- : The presence of a hydroxy group can introduce hydrogen bonding capabilities, potentially altering its biological activity.
- 4H-1-Benzopyran-4-one, 2-(dimethylamino)-3-methoxy- : The methoxy group can influence the compound’s electronic properties and reactivity in chemical reactions.
The uniqueness of 4H-1-Benzopyran-4-one, 2-(dimethylamino)-6-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
83767-06-0 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
6-benzyl-2-(dimethylamino)chromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-19(2)18-12-16(20)15-11-14(8-9-17(15)21-18)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
BMRRVTAUPJKTBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


